4-Acetonylphenoxyacetonitrile

Description

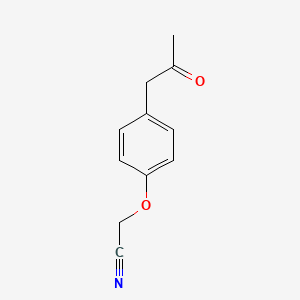

4-Acetonylphenoxyacetonitrile (IUPAC name: 2-(4-(2-oxopropyl)phenoxy)acetonitrile) is a nitrile-containing aromatic compound characterized by a phenoxy backbone substituted with an acetonyl (CH₃COCH₂⁻) group. Nitriles like these are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity in nucleophilic additions and hydrogenation reactions.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-[4-(2-oxopropyl)phenoxy]acetonitrile |

InChI |

InChI=1S/C11H11NO2/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5H,7-8H2,1H3 |

InChI Key |

JPCZSJXQYPMUEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of 4-Acetonylphenoxyacetonitrile analogs, based on substituent variations and available evidence:

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., Methoxy): 4-Methoxyphenylacetonitrile exhibits enhanced electron density at the aromatic ring, facilitating electrophilic substitution reactions. Its methoxy group also increases solubility in polar solvents, as noted in its use for synthesizing antihypertensive agents .

- Electron-Withdrawing Groups (e.g., Fluoro): 4-Fluorobenzoylacetonitrile (C₉H₆FNO) demonstrates reduced electron density, favoring nucleophilic attack at the nitrile group. Fluorine’s electronegativity enhances metabolic stability in bioactive molecules .

- Hydroxy Groups : 4-Hydroxyphenylacetonitrile (mp 110–115°C) is highly polar, enabling hydrogen bonding and applications in antioxidant formulations .

Pharmaceutical Relevance

- 4-Methoxyphenylacetonitrile serves as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs), leveraging its methoxy group for receptor binding .

- 4-Fluorobenzoylacetonitrile is utilized in synthesizing fluorinated kinase inhibitors, where the fluorine atom improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.